1-Bromo-3-propoxy-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is characterized by the presence of a bromine atom, a propoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene typically involves the bromination of 3-propoxy-5-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Reactions: Products typically include biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1-Bromo-3-propoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Non-Covalent Interactions: The trifluoromethyl group can engage in hydrophobic interactions and van der Waals forces with target molecules, influencing their activity and function.
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-3-propoxybenzene
- 1-Bromo-3-(trifluoromethoxy)benzene
Comparison: 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is unique due to the combination of the propoxy and trifluoromethyl groups, which impart distinct chemical properties. Compared to 1-Bromo-3-(trifluoromethyl)benzene, the presence of the propoxy group increases the compound’s solubility in organic solvents and can influence its reactivity in substitution and coupling reactions. Similarly, the trifluoromethyl group enhances the compound’s stability and lipophilicity compared to 1-Bromo-3-propoxybenzene .
Properties
IUPAC Name |
1-bromo-3-propoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFUPQUPTQPGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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